molecular formula C34H28N2O2 B11114540 N,N'-benzene-1,2-diylbis(2,2-diphenylacetamide)

N,N'-benzene-1,2-diylbis(2,2-diphenylacetamide)

Cat. No.: B11114540
M. Wt: 496.6 g/mol
InChI Key: PBZILXGJRPYZLK-UHFFFAOYSA-N
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Description

N,N’-benzene-1,2-diylbis(2,2-diphenylacetamide) is a complex organic compound characterized by its unique structure, which includes two diphenylacetamide groups connected by a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-benzene-1,2-diylbis(2,2-diphenylacetamide) typically involves the reaction of benzene-1,2-diamine with diphenylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-benzene-1,2-diylbis(2,2-diphenylacetamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N,N’-benzene-1,2-diylbis(2,2-diphenylacetamide) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N’-benzene-1,2-diylbis(2,2-diphenylacetamide) involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-ethane-1,2-diylbis(2,2-diphenylacetamide)
  • N,N’-benzene-1,2-diylbis[2-(diphenylphosphoryl)acetamide]
  • 2,2’-[benzene-1,2-diylbis(oxy)]bis(N,N-diphenylacetamide)

Uniqueness

N,N’-benzene-1,2-diylbis(2,2-diphenylacetamide) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

This detailed article provides a comprehensive overview of N,N’-benzene-1,2-diylbis(2,2-diphenylacetamide), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C34H28N2O2

Molecular Weight

496.6 g/mol

IUPAC Name

N-[2-[(2,2-diphenylacetyl)amino]phenyl]-2,2-diphenylacetamide

InChI

InChI=1S/C34H28N2O2/c37-33(31(25-15-5-1-6-16-25)26-17-7-2-8-18-26)35-29-23-13-14-24-30(29)36-34(38)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24,31-32H,(H,35,37)(H,36,38)

InChI Key

PBZILXGJRPYZLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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